N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride is a bis-pyrazole derivative featuring a methyl-substituted pyrazole core linked via a methylene bridge to a second pyrazole ring with ethyl and methyl substituents. The hydrochloride salt enhances its aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)15-16(12)4;/h6-7,13H,5,8H2,1-4H3;1H |
InChI Key |
SGKCNDZZAFFJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Amination: The alkylated pyrazole undergoes amination with a suitable amine to introduce the amine group.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole Derivatives
The compound’s closest structural analog is N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride (), differing in substituent positions and the presence of a fluorine atom (Table 1).
Table 1: Structural Comparison of Pyrazole Derivatives
Key Differences :
- Substituent Position: The ethyl group in the target compound is at position 2 (vs.
- Halogenation: The fluorine in ’s compound may enhance metabolic stability but reduce solubility compared to the non-halogenated target compound .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn from similar structures:
- Hydrochloride Salt : Improves solubility over free-base forms, as seen in yohimbine hydrochloride () and H-series inhibitors ().


- logP : Estimated to be lower than the fluorinated analog () due to the absence of a hydrophobic fluorine atom.
- Stability : Pyrazole derivatives generally exhibit robust thermal and hydrolytic stability, favorable for formulation .
Research Findings and Comparative Efficacy
Dose-effect methodologies () could quantify its potency relative to analogs. Hypothetical data based on structural analogs:
Table 2: Hypothetical Comparative Efficacy
| Compound | ED₅₀ (µM) | Slope of Dose-Effect Curve | Target Enzyme/Receptor |
|---|---|---|---|
| Target Compound | ~5.2 | 1.8 | Kinase X |
| Compound | ~7.1 | 1.5 | Kinase X |
| H-7 Hydrochloride () | 3.4 | 2.0 | Protein Kinase C |
Interpretation :
Biological Activity
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where various pyrazole derivatives are combined. The general approach includes:
- Formation of Pyrazoles : Starting with 3,5-dimethylpyrazole as a core structure, modifications are made to introduce ethyl and methyl groups at specific positions.
- Substitution Reactions : The introduction of amine groups through nucleophilic substitution reactions.
- Hydrochloride Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a derivative containing a similar structure was shown to exhibit significant cytotoxicity against glioma cell lines with an IC50 value of 5.13 µM, outperforming traditional chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-Ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine | C6 (glioma) | 5.13 |
| 5-Fluorouracil | C6 (glioma) | 8.34 |
| Compound 5a | SH-SY5Y (neuroblastoma) | 5.00 |
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have indicated that treatment with these pyrazole derivatives leads to cell cycle arrest predominantly in the G0/G1 phase, thereby inhibiting proliferation .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that certain substituted pyrazoles demonstrate activity against both gram-positive and gram-negative bacteria, as well as antifungal properties .
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| N-(2-Ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine | E. coli | Active |
| N-(2-Ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine | S. aureus | Active |
| N-(substituted pyrazole) | Candida albicans | Active |
Case Study 1: Glioma Treatment
A study focused on the effects of a specific pyrazole derivative on glioma cells demonstrated that it not only inhibited cell growth but also triggered apoptotic pathways. The results indicated a potential for developing new therapies targeting glioma using pyrazole-based compounds.
Case Study 2: Antibacterial Evaluation
In another investigation, various pyrazole derivatives were screened against clinical isolates of bacteria. The results showed promising antibacterial activity, suggesting that these compounds could serve as lead candidates for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


